

Comparative analysis of NADP sodium hydrate from different commercial suppliers.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NADP sodium hydrate

Cat. No.: B15569622

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A Researcher's Guide to Selecting NADP Sodium Hydrate: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental outcomes.

Nicotinamide adenine dinucleotide phosphate (NADP) sodium hydrate, a critical coenzyme in a vast array of enzymatic reactions, is no exception. Its purity, stability, and performance can vary between commercial suppliers, impacting everything from enzyme kinetics to cellular signaling studies.

This guide provides a framework for the comparative analysis of **NADP sodium hydrate** from various commercial suppliers. It includes a summary of specifications from prominent vendors, detailed experimental protocols for in-house validation, and visual guides to relevant pathways and workflows.

Comparative Analysis of Supplier Specifications

The following table summarizes the publicly available specifications for **NADP sodium hydrate** from several commercial suppliers. It is important to note that values, particularly purity, can vary between specific lots. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate and detailed information before purchase.

Supplier	Product Name	Purity Specification	Method of Analysis	Form	Storage Temperature
Cayman Chemical	NADP+ (sodium salt hydrate)	≥90% [1]	Not specified	Crystalline Solid [1]	-20°C [1]
Sigma-Aldrich (Roche)	NADP Disodium salt	≥97% [2]	Not specified	Powder [2]	2-8°C [2]
Thermo Fisher Scientific	beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate	≥97.0%	Enzymatic determination [3]	Powder [3]	Not specified
SyncoZymes	β-Nicotinamide adenine dinucleotide phosphate hydrate (NADP)	>99.0%	HPLC [4]	White to yellow powder [4]	-20°C (in dark, inert atmosphere) [4]
Home Sunshine Pharma	Beta-Nicotinamide Adenine Dinucleotide Phosphate Sodium Salt NADP+Na	≥99.0% [5]	Not specified	Off-white to yellow powder [5]	-20°C [5]
United States Biological	β-Nicotinamide Adenine Dinucleotide	Not specified	Not specified	Powder	-20°C (Stable for 6 months) [6]

Phosphate,
Sodium Salt
Hydrate

Experimental Protocols for Performance Comparison

To facilitate an evidence-based selection, the following standardized protocols can be employed to compare the performance of **NADP sodium hydrate** from different suppliers.

Purity Assessment by UV-Vis Spectrophotometry

Objective: To independently verify the purity of NADP+ by measuring the absorbance ratio at 260 nm and 340 nm. This ratio can indicate the presence of contaminants or degradation products.

Methodology:

- Preparation of Solutions:
 - Prepare a 1 mg/mL stock solution of NADP+ sodium hydrate from each supplier in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
 - From the stock solution, prepare a working solution with a final concentration of approximately 0.1 mg/mL in the same buffer.
- Spectrophotometric Measurement:
 - Using a UV-Vis spectrophotometer, measure the absorbance of the working solution at 260 nm (peak absorbance for the adenine ring) and 340 nm. Use the buffer as a blank.
- Calculation:
 - Calculate the A260/A340 ratio. While NADP+ does not absorb at 340 nm, its reduced form, NADPH, does. A low absorbance at 340 nm is indicative of low contamination with NADPH. The primary purity assessment for NADP+ often relies on enzymatic conversion

to NADPH and then measuring the change at 340nm. A higher than expected baseline at 340nm could indicate impurities.

Performance Evaluation in an Enzymatic Assay (Glucose-6-Phosphate Dehydrogenase)

Objective: To assess the functional performance of NADP⁺ from different suppliers as a coenzyme for a standard dehydrogenase enzyme.

Methodology:

- **Reagent Preparation:**
 - **Assay Buffer:** 100 mM Tris-HCl, pH 8.0.
 - **NADP⁺ Solutions:** Prepare 10 mM stock solutions of NADP⁺ from each supplier in the assay buffer.
 - **Substrate:** 100 mM Glucose-6-Phosphate (G6P) solution.
 - **Enzyme:** Glucose-6-Phosphate Dehydrogenase (G6PDH), diluted to a working concentration (e.g., 1 unit/mL) in assay buffer.
- **Assay Procedure:**
 - In a 96-well UV-transparent plate, add the following to each well:
 - 150 µL Assay Buffer
 - 20 µL of 10 mM NADP⁺ solution (from each supplier in separate wells)
 - 10 µL of 100 mM G6P solution
 - Incubate the plate at 37°C for 5 minutes.
 - Initiate the reaction by adding 20 µL of the G6PDH working solution.

- Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of NADPH formation (V_{max}) for each supplier's NADP+ by determining the slope of the linear portion of the absorbance curve over time.
 - Compare the reaction rates. A higher rate indicates better performance of the NADP+ as a coenzyme in this specific reaction.

Stability Assessment

Objective: To evaluate the stability of NADP+ solutions from different suppliers over time under typical laboratory storage conditions.

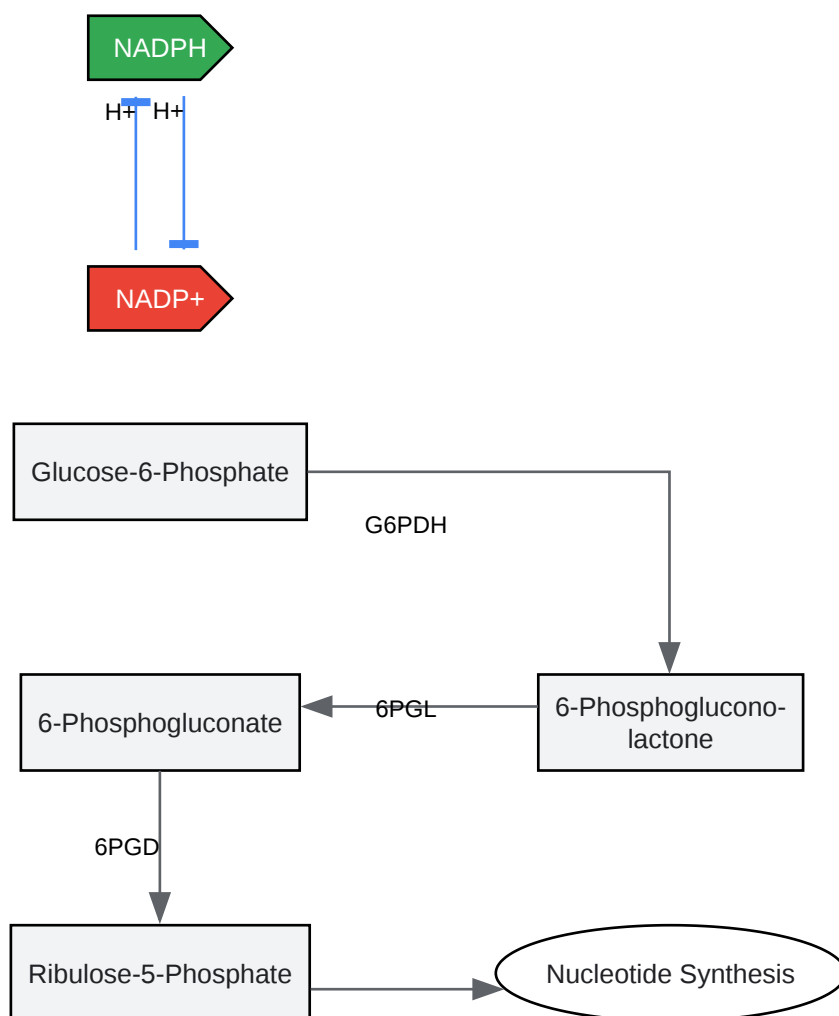
Methodology:

- Solution Preparation: Prepare 1 mg/mL solutions of NADP+ from each supplier in a standard buffer (e.g., 10 mM Tris-HCl, pH 7.5).
- Incubation: Store aliquots of each solution at different conditions (e.g., 4°C and room temperature).
- Measurement: At various time points (e.g., 0, 4, 8, 24, and 48 hours), assess the integrity of the NADP+ using the enzymatic assay described above.
- Analysis:
 - Calculate the percentage of remaining activity at each time point relative to the initial activity at time 0.
 - Plot the percentage of remaining activity against time to compare the stability of the products from different suppliers. A slower decline in activity indicates greater stability.

Mandatory Visualizations

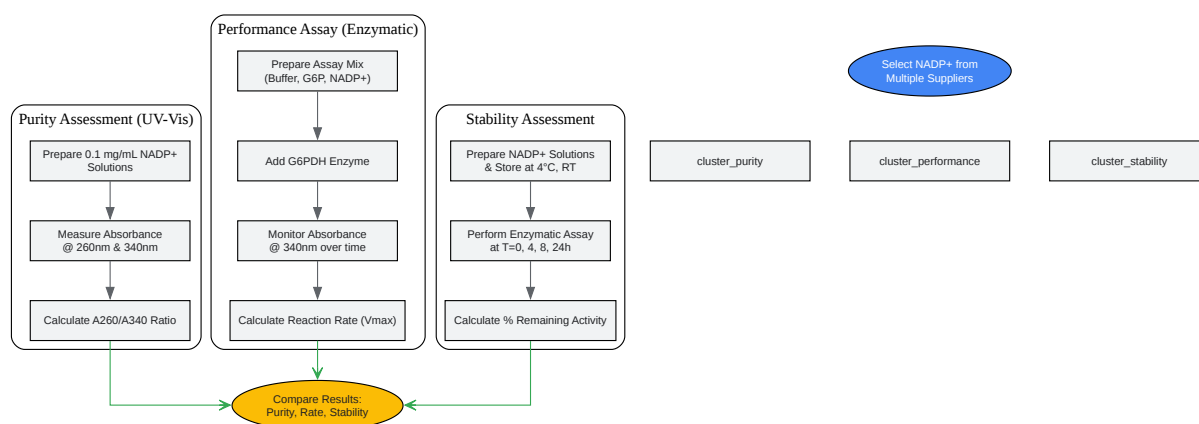
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key metabolic pathway involving NADP+ and the experimental workflows described.



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Caption: The Pentose Phosphate Pathway, where NADP+ is reduced to NADPH.



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- To cite this document: BenchChem. [Comparative analysis of NADP sodium hydrate from different commercial suppliers.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569622#comparative-analysis-of-nadp-sodium-hydrate-from-different-commercial-suppliers]

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